REACTION_CXSMILES
|
[NH2:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:6])[C:3]([OH:5])=[O:4].[C:13](OC(=O)C)(=[O:15])C>C(O)=O>[CH:13]([NH:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:6])[C:3]([OH:5])=[O:4])=[O:15]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred until the internal temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 60-65° C
|
Type
|
ADDITION
|
Details
|
After the final addition
|
Type
|
ADDITION
|
Details
|
dropped to 35° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid residue was dried
|
Type
|
CUSTOM
|
Details
|
by azeotroping with toluene
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was dissolved in hot ethanol (70 mL)
|
Type
|
ADDITION
|
Details
|
treated with active charcoal (0.5 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Hot water (210 mL) was added
|
Type
|
STIRRING
|
Details
|
with stirring to the hot filtrate
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in the refrigerator for 3 days
|
Duration
|
3 d
|
Type
|
FILTRATION
|
Details
|
The resulting crystals was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold EtOH/water (1:3)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. for 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC(C(=O)O)(C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:6])[C:3]([OH:5])=[O:4].[C:13](OC(=O)C)(=[O:15])C>C(O)=O>[CH:13]([NH:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:6])[C:3]([OH:5])=[O:4])=[O:15]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred until the internal temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 60-65° C
|
Type
|
ADDITION
|
Details
|
After the final addition
|
Type
|
ADDITION
|
Details
|
dropped to 35° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid residue was dried
|
Type
|
CUSTOM
|
Details
|
by azeotroping with toluene
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was dissolved in hot ethanol (70 mL)
|
Type
|
ADDITION
|
Details
|
treated with active charcoal (0.5 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Hot water (210 mL) was added
|
Type
|
STIRRING
|
Details
|
with stirring to the hot filtrate
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in the refrigerator for 3 days
|
Duration
|
3 d
|
Type
|
FILTRATION
|
Details
|
The resulting crystals was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold EtOH/water (1:3)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. for 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC(C(=O)O)(C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |